molecular formula C22H17Cl2NO4 B2856875 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide CAS No. 313368-23-9

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2856875
CAS No.: 313368-23-9
M. Wt: 430.28
InChI Key: ZAEBYMFTICZDEB-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide (CAS 313368-23-9) is a chemical compound of significant interest in oncology and pharmaceutical research. With a molecular formula of C22H17Cl2NO4 and a molecular weight of 430.28, this benzamide derivative is developed as a potent anti-cancer agent . Structural analogs of this compound, developed from the COX-2 inhibitor nimesulide, have demonstrated potent anti-proliferative effects against a broad range of cancer cell lines, including SKBR-3 breast cancer cells, with IC50 values in the nanomolar range (around 100-200 nM) . These analogs primarily operate through COX-2 independent mechanisms, targeting alternative pathways that lead to cancer cell growth inhibition and apoptosis . This research-grade compound is offered for use in investigative studies aimed at understanding its mechanism of action and efficacy in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBYMFTICZDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzoyl group can produce benzyl derivatives .

Scientific Research Applications

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with benzamide derivatives sharing functional groups (chloro, methoxy) or structural motifs (amide linkages, aromatic systems). Key differences in substituent positions, biological activity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Use Reference
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide C₂₁H₁₆Cl₂NO₄ 4-Cl, 2-Cl-benzoyl, 3,5-dimethoxybenzamide Undisclosed (likely herbicide)
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester C₂₇H₂₄ClN₂O₅ 2-Cl-benzoyl, amino acid backbone (tyrosine, phenylalanine) Pharmaceutical research (peptide)
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) C₁₈H₂₃N₃O₄ Isoxazole ring, 2,6-dimethoxybenzamide, branched alkyl chain Herbicide (cellulose synthesis)
N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide C₂₂H₂₀ClN₃O₈ 4-Cl, 2,5-dimethoxy, nitro group Undisclosed (research compound)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide) C₁₉H₁₁F₅N₂O₂ Fluorine substitutions, trifluoromethyl phenoxy group Herbicide (carotenoid inhibition)

Substituent Effects on Activity

  • Chlorine vs. However, nitro groups (e.g., in the compound from ) may increase reactivity or photodegradation risks.
  • Amide Linkage Variations : Unlike peptide-based derivatives (e.g., ’s tyrosine-phenylalanine ester), the target compound lacks chiral centers, simplifying synthesis but possibly reducing target specificity in biological systems .
  • Herbicidal Activity : Isoxaben and diflufenican are established herbicides targeting plant-specific pathways. The target compound’s 2-chlorobenzoyl group may mimic these modes of action but requires empirical validation .

Physicochemical and Environmental Profiles

  • Solubility : The 3,5-dimethoxybenzamide group in the target compound likely reduces aqueous solubility compared to fluorine-substituted diflufenican (logS: -4.1 vs. -3.2) .
  • Persistence : Chlorinated benzamides generally exhibit longer environmental half-lives (e.g., isoxaben: DT₅₀ ~60 days) than methoxy or nitro analogs, raising regulatory considerations .

Research Findings and Gaps

  • Biological Data: While pesticidal benzamides () show EC₅₀ values in the nM-µM range, the target compound’s efficacy remains untested. Comparative molecular docking studies could predict its binding affinity to known herbicide targets .

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of chloro, benzoyl, and methoxy functional groups, which contribute to its biological activity. The molecular formula is C16H15Cl2NO3C_{16}H_{15}Cl_2NO_3, and it exhibits properties that make it suitable for various pharmacological applications.

Biological Activity Overview

1. Antimicrobial Activity:
Research has indicated that compounds similar to this compound demonstrate significant antimicrobial properties. A study on related chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) analysis highlighted that the position of substituents on the phenyl ring influences antimicrobial efficacy .

2. Anticancer Potential:
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of halogenated phenyl groups is known to enhance lipophilicity, thereby improving cellular uptake and bioavailability .

3. Anti-inflammatory Effects:
Compounds with similar structures have been reported to exhibit anti-inflammatory activities. They may act by inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
  • Receptor Interaction: It can bind to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialChloroacetamidesEffective against S. aureus, MRSA
AnticancerVarious analogsInduction of apoptosis
Anti-inflammatoryRelated compoundsInhibition of cytokines

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of chloroacetamides, it was found that modifications in the chemical structure significantly influenced the activity against various pathogens. Compounds with halogen substitutions showed enhanced efficacy due to improved membrane permeability .

Case Study: Anticancer Mechanisms

Research into the anticancer mechanisms of structurally similar compounds revealed that they could induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cell lines . This suggests that this compound may share similar mechanisms.

Q & A

Q. What alternative coupling reagents improve scalability compared to DCC/HOBt?

  • Methodology : HATU or EDC/HCl offer higher yields and lower toxicity. For green chemistry, explore enzyme-mediated coupling (e.g., lipases in non-aqueous media). Compare reaction metrics (yield, purity, E-factor) to select optimal conditions .

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